

# BPyO-34 supplier and purchasing information

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## Compound of Interest

Compound Name: BPyO-34

Cat. No.: B1192327

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## Application Note: BPyO-34 (ASK1 Inhibitor)

### Part 1: Executive Summary & Mechanism of Action

**BPyO-34** is a potent, synthetic small-molecule inhibitor targeting Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5.<sup>[1]</sup> It belongs to the chemical class of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-ones.<sup>[1][2][3][4][5][6][7]</sup>

ASK1 is a critical upstream regulator in the MAPK signaling cascade, responding to oxidative stress (ROS), ER stress, and inflammatory cytokines (TNF- $\alpha$ ).<sup>[1]</sup> Dysregulation of ASK1 is implicated in neurodegenerative diseases, diabetes, and renal fibrosis.<sup>[1]</sup> **BPyO-34** serves as a highly specific tool compound for validating ASK1 biology in vitro.<sup>[1]</sup>

### Key Technical Specifications

Property	Specification
Primary Target	ASK1 (MAP3K5)
IC50	0.52 $\mu$ M (520 nM) in vitro kinase assay
Selectivity	High selectivity against Aurora A, FGFR1, Tie2, JNK3, CK2
Mechanism	ATP-competitive inhibition (binds to ATP pocket)
Chemical Class	Pyrralone-benzothiazole derivative
Molecular Weight	~600-650 Da (Estimate based on structure)
Solubility	Soluble in DMSO (>10 mM)

## Part 2: Supplier & Purchasing Information[1]

**BPyO-34** is a specialized research chemical.[1] Unlike broad-spectrum kinase inhibitors, it is primarily sourced from the developers or specialized biochemical distributors.[1]

### Primary Suppliers[1]

Supplier	Catalog Number	Pack Size	Notes
Otava Chemicals	Inquire (Proprietary)	Custom	Original developer of the BPyO series.[1] Best for bulk or custom synthesis requests.
AMS BIO	AMS.T68430	25 mg / 100 mg	Global distributor.[1] Ships from UK/USA. Good for standard laboratory quantities.

## Procurement Strategy

- Verification: Always verify the chemical name matches: 1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-

dihydro-pyrrol-2-one.

- Purity Requirement: Ensure >95% purity by HPLC for cellular assays to avoid off-target toxicity from synthesis byproducts.
- Lead Time: As a niche inhibitor, stock may be limited.[1] Allow 2-3 weeks for delivery if synthesis on demand is required by Otava.[1]

## Part 3: Handling & Storage Protocols[1]

### Stock Solution Preparation

**BPyO-34** is hydrophobic.[1] Proper reconstitution is critical for assay reproducibility.[1]

- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[1]
- Concentration: Prepare a 10 mM master stock.
  - Calculation:  $\text{Mass (mg)} / \text{MW (g/mol)} = \text{Moles}$ . [1]  $\text{Volume} = \text{Moles} / 0.01 \text{ M}$ . [1]
- Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
- Aliquoting: Aliquot into 20-50 µL volumes in amber microcentrifuge tubes to avoid freeze-thaw cycles.

### Storage Stability[1]

- Powder: -20°C (Stable for 2 years). Desiccate.
- DMSO Stock: -80°C (Stable for 6 months).[1] -20°C (Stable for 1 month).[1]

## Part 4: Experimental Protocols

### Protocol A: Cellular ASK1 Inhibition Assay (Western Blot)

Objective: Validate **BPyO-34** efficacy by monitoring the phosphorylation of downstream targets (p38 MAPK and JNK) under oxidative stress.[1]

#### Materials:

- HEK293 or RAW 264.7 cells.[1]
- Stressor: Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) or TNF-α.[1]
- **BPYO-34** (10 mM Stock).[1]
- Antibodies: p-ASK1 (Thr845), p-p38, p-JNK, Total ASK1/p38/JNK, GAPDH.[1]

#### Step-by-Step Methodology:

- Seeding: Plate cells in 6-well plates (0.5 x 10<sup>6</sup> cells/well) and culture overnight to 80% confluency.
- Starvation: Replace media with serum-free media for 4–6 hours to reduce basal kinase activity.
- Pre-treatment: Add **BPYO-34** to wells at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 μM).
  - Control: DMSO vehicle (0.1% final v/v).[1]
  - Incubation: 1 hour at 37°C.
- Stimulation: Add H<sub>2</sub>O<sub>2</sub> (final concentration 500 μM) to induce oxidative stress.[1]
  - Incubation: 20–30 minutes.[1] (Note: ASK1 activation is rapid; do not over-incubate).
- Lysis: Aspirate media, wash with ice-cold PBS containing phosphatase inhibitors (Na<sub>3</sub>VO<sub>4</sub>, NaF), and lyse in RIPA buffer.
- Analysis: Perform SDS-PAGE and Western Blot.
  - Success Metric: Dose-dependent reduction in p-p38 and p-JNK signals compared to the H<sub>2</sub>O<sub>2</sub>-only control.[1]

## Protocol B: In Vitro Kinase Assay (Radiometric Validation)

Objective: Determine IC50 directly on the enzyme.[1]

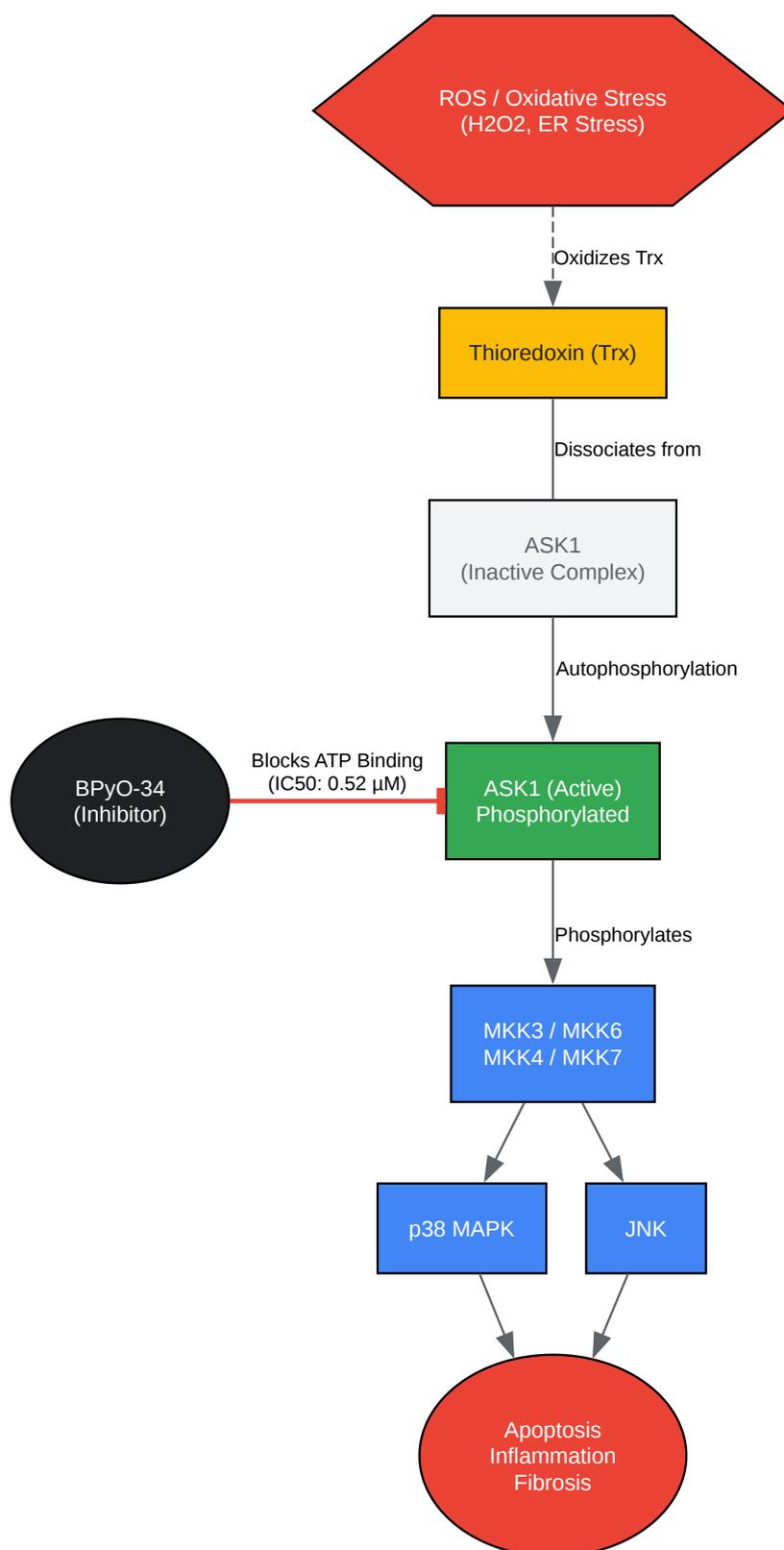
- Enzyme System: Recombinant human ASK1 (catalytic domain).[1]
- Substrate: MKK4 or Myelin Basic Protein (MBP).[1]
- Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM  $\beta$ -glycerophosphate, 5 mM EGTA, 1 mM  $\text{Na}_3\text{VO}_4$ , 1 mM DTT.
- ATP:  $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ .[1]
- Procedure:
  - Incubate ASK1 + **BPYO-34** (serial dilution) for 15 mins.
  - Initiate reaction with ATP/Substrate mix.[1]
  - Incubate 30 mins at 30°C.
  - Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.[1]

## Part 5: Visualization & Pathway Logic[1]

### Diagram 1: ASK1 Signaling Pathway & BPYO-34

#### Intervention

This diagram illustrates the hierarchical signaling cascade and the specific node inhibited by **BPYO-34**.[1]



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Figure 1: Mechanism of Action.[1][5][7][8][9] **BPyO-34** prevents the downstream phosphorylation of MKKs by competitively inhibiting the ATP-binding pocket of activated ASK1.

## Diagram 2: Experimental Workflow for Compound Validation



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Figure 2: Step-by-step cellular assay workflow for validating **BPyO-34** activity.[1]

## References

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